7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 117186-21-7
VCID: VC17289618
InChI: InChI=1S/C8H6ClN3O2/c1-4-10-6(9)2-7-11-5(8(13)14)3-12(4)7/h2-3H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol

7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

CAS No.: 117186-21-7

Cat. No.: VC17289618

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.60 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid - 117186-21-7

Specification

CAS No. 117186-21-7
Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
IUPAC Name 7-chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C8H6ClN3O2/c1-4-10-6(9)2-7-11-5(8(13)14)3-12(4)7/h2-3H,1H3,(H,13,14)
Standard InChI Key XESHUXVEPZGKHS-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC2=NC(=CN12)C(=O)O)Cl

Introduction

7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound belonging to the imidazo[1,2-c]pyrimidine class. It is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a chloro group at the 7-position and a carboxylic acid group at the 2-position. This compound is notable for its diverse biological activities and applications in medicinal chemistry and pharmaceutical research.

Synthesis Methods

The synthesis of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. Common methods involve the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. Advanced technologies, including continuous flow systems and microreactor technologies, are employed in industrial settings to improve reaction efficiency and product purity.

Biological Activities and Applications

7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid exhibits significant biological activity, with potential therapeutic effects including anti-inflammatory and anticancer activities. Its mechanism of action involves interaction with biological targets such as enzymes or receptors, contributing to its potential therapeutic effects in various biological systems.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid. These include:

Compound NameStructural FeaturesUnique Properties
5-Methylimidazo[1,2-a]pyridineSimilar imidazole structureKnown for its mutagenic properties
7-Chloroimidazo[1,2-a]pyridineChlorinated imidazole derivativeExhibits potent antitumor activity
5-Methylthioimidazo[1,2-c]pyrimidineContains a methylthio group instead of a carboxylic acidDifferent biological activity profile
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidineSimilar structure with a methylthio substituentPotentially different pharmacological effects

Research Findings and Future Directions

Research on 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is ongoing, focusing on its synthesis, biological properties, and potential applications in medicinal chemistry. The compound's unique combination of chlorine substitution and carboxylic acid functionality enhances its biological activity and makes it a promising candidate for further research.

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